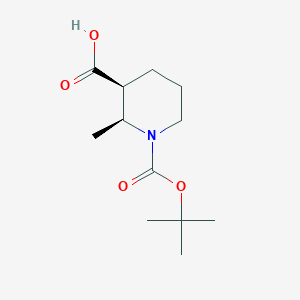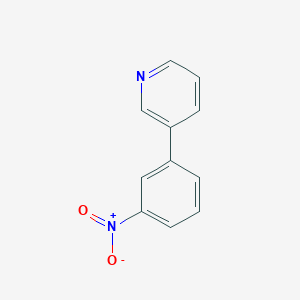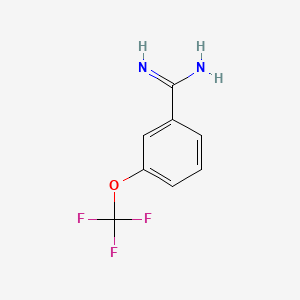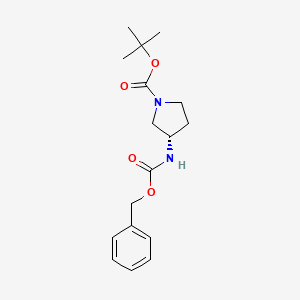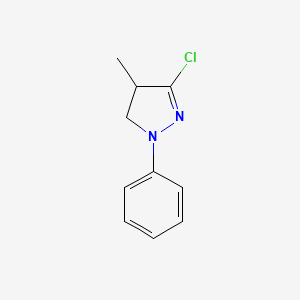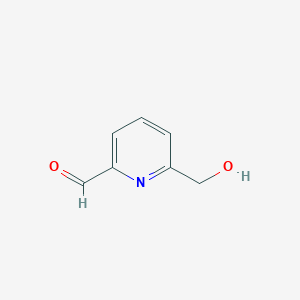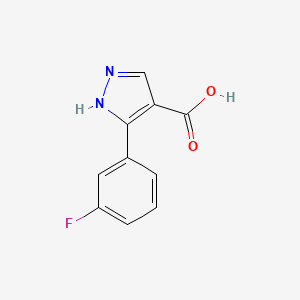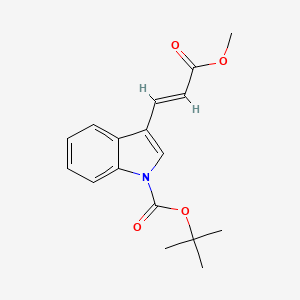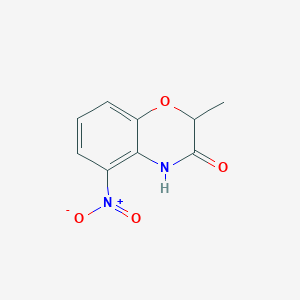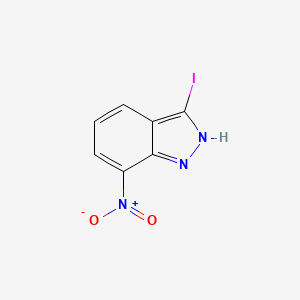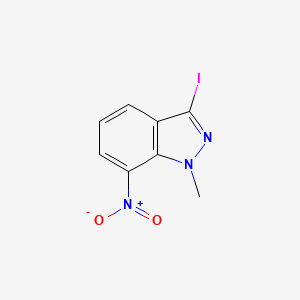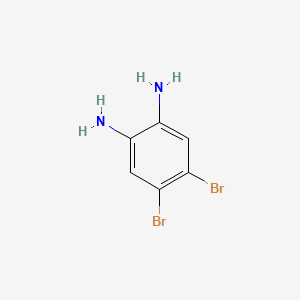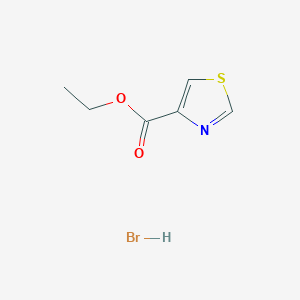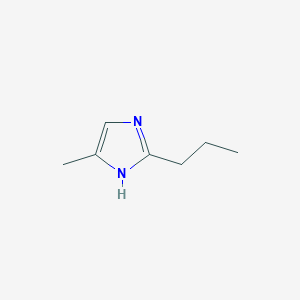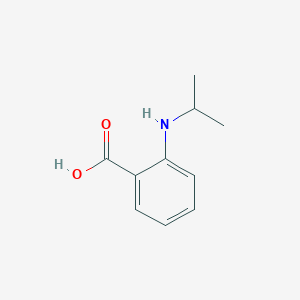
2-(Isopropylamino)benzoic acid
概要
説明
2-(Isopropylamino)benzoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of 2-(Isopropylamino)benzoic acid can be achieved through the Grignard reaction . This involves the preparation of the Grignard reagent from alkyl halides by treatment with magnesium metal in the presence of dry ether . The Grignard reagent is then reacted with a suitable carbonyl-containing compound .Molecular Structure Analysis
The molecular structure of 2-(Isopropylamino)benzoic acid includes a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The Grignard reaction is a key process in the chemical reactions involving 2-(Isopropylamino)benzoic acid . This reaction is a two-step process where the Grignard reagent is first prepared and then reacted with a suitable carbonyl-containing compound .Physical And Chemical Properties Analysis
2-(Isopropylamino)benzoic acid is a solid at room temperature .科学的研究の応用
Application 1: Materials Research and Pharmaceutical Applications
- Summary of Application: Benzoic acid (BA) derivatives, including “2-(Isopropylamino)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are studied using experimental and computational techniques to understand the structure–property relations .
- Methods of Application: The study involves density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
- Results or Outcomes: The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
Application 2: Corrosion Inhibitors
- Summary of Application: Benzoic acid derivatives are investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The study involves weight loss measurements, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis . Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
- Results or Outcomes: The inhibition efficiency of these inhibitors increased with the increase in concentration . The results of the weight loss measurements showed that these inhibitors followed the Villamil isotherm .
Application 3: Chemical Synthesis
- Summary of Application: Benzoic acid derivatives are used in the formation of C(sp3)–C(sp2) bonds through double decarboxylative cross-coupling reactions .
- Methods of Application: The study involves the treatment of various aliphatic carboxylic acids and cinnamic acid derivatives in the presence of a cooperative AgNO3 and copper(0) catalytic system .
- Results or Outcomes: This method allows for the formation of C(sp3)–C(sp2) bonds, which are important in organic synthesis .
Application 4: Acid-Base Chemistry
- Summary of Application: The acidity of benzoic acid derivatives is influenced by the presence of electron-donating and electron-withdrawing groups .
- Methods of Application: The study involves the analysis of the conjugate base of benzoic acid and its stability in the presence of different substituents .
- Results or Outcomes: Electron-withdrawing groups deactivate the benzene ring to electrophilic attack and make benzoic acids more acidic. Conversely, electron-donating groups destabilize the conjugate base of benzoic acid, making the acid less acidic .
Application 5: Building Blocks in Chemical Synthesis
- Summary of Application: “2-(Isopropylamino)benzoic acid” is used as a building block in chemical synthesis .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis pathway being pursued .
- Results or Outcomes: The outcomes of these syntheses can also vary widely, but the use of “2-(Isopropylamino)benzoic acid” as a building block can enable the synthesis of a wide range of complex organic molecules .
Application 6: Corrosion Inhibitors
- Summary of Application: Benzoic acid derivatives are investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The study involves weight loss measurements, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis . Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
- Results or Outcomes: The inhibition efficiency of these inhibitors increased with the increase in concentration . The results of the weight loss measurements showed that these inhibitors followed the Villamil isotherm .
Safety And Hazards
2-(Isopropylamino)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling . Eating, drinking, or smoking when using this product is not recommended .
特性
IUPAC Name |
2-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMOWNIJUVJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481372 | |
| Record name | 2-(isopropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)benzoic acid | |
CAS RN |
50817-45-3 | |
| Record name | 2-(isopropylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


